2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Description
2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C25H25FN6O2 and its molecular weight is 460.513. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Insights
The compound is related to the synthesis and molecular structure investigation of s-triazine derivatives, which incorporate various moieties such as pyrazole, piperidine, and aniline. These studies are crucial for understanding the intermolecular interactions that control molecular packing and for predicting electronic properties and NMR chemical shifts, thereby providing insights into the compound's potential applications in material science and pharmaceuticals (Shawish et al., 2021).
Biological Activities
Antimicrobial and Enzyme Inhibition
Derivatives similar to the mentioned compound have been explored for their antimicrobial activities. For instance, some hybrid molecules containing penicillanic or cephalosporanic acid moieties have shown good to moderate antimicrobial activity, indicating the potential of such compounds in developing new antibacterial agents (Başoğlu et al., 2013). Furthermore, certain derivatives have exhibited significant anti-influenza virus activity, suggesting their application in antiviral drug development (Hebishy et al., 2020).
Antituberculosis and Antifungal
Novel pyrazolyl-s-triazine derivatives have shown promising antimicrobial and antifungal activities against various microorganisms, indicating the compound's relevance in addressing infectious diseases (Sharma et al., 2017). Additionally, thiazole-aminopiperidine hybrids have been identified as potent inhibitors of Mycobacterium tuberculosis GyrB, highlighting the compound's potential in tuberculosis treatment (Jeankumar et al., 2013).
Chemical Interactions and Drug Development
The unexpected reactions of similar compounds with thiourea and their mechanisms have been studied, providing valuable insights into the chemical behavior of these molecules, which is essential for drug development and chemical synthesis (Ledenyova et al., 2018). Moreover, the synthesis and characterization of new benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition demonstrate the compound's potential in medicinal chemistry and pharmaceutical research (Reddy et al., 2014).
Properties
IUPAC Name |
2-(4-ethylphenyl)-5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O2/c1-2-18-7-9-19(10-8-18)21-15-23-25(34)31(27-17-32(23)28-21)16-24(33)30-13-11-29(12-14-30)22-6-4-3-5-20(22)26/h3-10,15,17H,2,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSWPHNXGXLTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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